5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose

Übersicht

Beschreibung

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose, also known as 5-O-Benzoyl-1,2-di-O-isopropylidene-3-keto-alpha-D-xylofuranoside, is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Molecular Structure Analysis

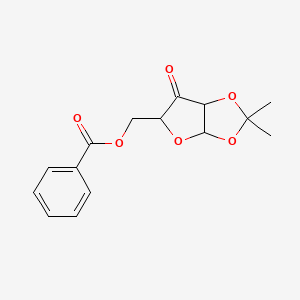

The molecular formula of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose is C15H16O6. Its molecular weight is 292.28 g/mol.Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

- The Corey–Link reaction has been utilized for the synthesis of α-substituted carboxylic acid esters from similar ulose compounds, demonstrating the potential for creating a range of functionalized chemical entities (Scaffidi, Skelton, Stick, & White, 2006).

- A methodology for the stereoselective synthesis of ketohexofuranose from aldohexopyranose, highlighting the conversion possibilities of these sugar derivatives into valuable synthetic intermediates (Babu & Balasubramanian, 2005).

- Research into the preparation of furanosyl n-pentenyl orthoesters from corresponding methyl furanosides showcases the compound's utility in constructing complex sugar derivatives, useful in various synthetic applications (Ramamurty et al., 2011).

Biological and Medicinal Chemistry

- Studies on the synthesis, characterization, and antimicrobial evaluation of novel benzoyl-substituted pyridones derived from similar chemical structures reveal their potential as templates for developing new antimicrobial agents (Elgemeie et al., 2017).

- The creation of arylidene-furanones from related compounds has been explored for their anti-inflammatory and antibacterial activities, suggesting their potential in medicinal chemistry for the development of new therapeutic agents (Husain, Alam, & Siddiqui, 2009).

Advanced Materials and Chemical Synthesis

- The synthesis of novel thiosugar scaffolds containing α,β-unsaturated carbonyl groups from uloses illustrates the compound's applicability in creating new materials with potential applications in various fields, including pharmaceuticals and materials science (Xavier et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose (NSC101766) are indolent lymphoid malignancies . These targets play a crucial role in the growth and proliferation of cancer cells .

Mode of Action

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose is a purine nucleoside analog . It interacts with its targets by inhibiting DNA synthesis . This inhibition results in the induction of apoptosis, leading to cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway . By inhibiting DNA synthesis, it disrupts the normal cell cycle, leading to apoptosis . The downstream effects include a reduction in tumor growth and potential shrinkage of the tumor .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects lead to a reduction in tumor growth and potentially the shrinkage of the tumor .

Action Environment

The action, efficacy, and stability of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.

Eigenschaften

IUPAC Name |

(2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGBWRUAHKADCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985789 | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

CAS RN |

6698-46-0 | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC101766 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)